molecular formula C19H23BO2 B1373240 4-Benzylphenylboronic acid pinacol ester CAS No. 911708-01-5

4-Benzylphenylboronic acid pinacol ester

Cat. No.: B1373240
CAS No.: 911708-01-5
M. Wt: 294.2 g/mol
InChI Key: FPLGWDLJBAAWHO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Benzylphenylboronic acid pinacol ester is the transition metal catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic ester is transferred from boron to palladium, forming a new Pd-C bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is widely used in organic synthesis, particularly in the formation of biaryl compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic esters are generally susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and therefore its bioavailability .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including biaryl compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the rate of hydrolysis of boronic esters is strongly influenced by pH, with the rate of reaction considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Biochemical Analysis

Biochemical Properties

4-Benzylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other hydroxyl-containing compounds. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can bind to the active sites of enzymes that contain serine or threonine residues, forming stable complexes that can inhibit or modulate enzyme activity. Additionally, this compound can interact with proteins that have glycosylated residues, affecting their function and stability .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it can inhibit the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with diols and hydroxyl-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce changes in gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions but can undergo hydrolysis in aqueous environments, leading to a gradual decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. Additionally, this compound can influence metabolite levels by binding to and inhibiting enzymes that regulate their production and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can sequester the compound in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes. For instance, this compound may be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylphenylboronic acid pinacol ester typically involves the reaction of 4-benzylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylphenylboronic acid pinacol ester primarily undergoes:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Benzylphenylboronic acid pinacol ester is unique due to its benzyl group, which provides additional reactivity and selectivity in coupling reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific functionalization is required .

Properties

IUPAC Name

2-(4-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO2/c1-18(2)19(3,4)22-20(21-18)17-12-10-16(11-13-17)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLGWDLJBAAWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674676
Record name 2-(4-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911708-01-5
Record name 2-(4-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzylphenylboronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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